Diphenylmethane

説明

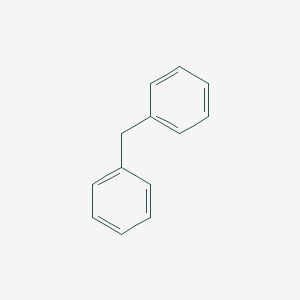

Structure

3D Structure

特性

IUPAC Name |

benzylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZYITDELCSZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041891 | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

264.5 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

130 °C, 266 °F (130 °C) (CLOSED CUP) | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.8 (Air= 1) | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |

| Record name | Diphenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles, Long, colorless needles, Liquid | |

CAS No. |

101-81-5 | |

| Record name | Diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebisbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E387I0BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

25.4 °C | |

| Record name | 1,1'-METHYLENEBISBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenylmethane: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethane, a fundamental aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Special emphasis is placed on its applications as a chemical intermediate and its role in the development of therapeutic agents. This document adheres to stringent data presentation standards, including detailed experimental protocols and visual representations of chemical pathways and workflows to support advanced research and development.

Chemical Structure and Identification

This compound, systematically named 1,1'-methylenebis(benzene), consists of a central methane (B114726) carbon atom to which two phenyl groups are attached.[1][2] This structure, often abbreviated as CH₂Ph₂, is the foundational backbone for the benzhydryl functional group.[1]

-

Chemical Formula : C₁₃H₁₂[3]

-

SMILES : c1ccc(Cc2ccccc2)cc1[4]

-

InChI Key : CZZYITDELCSZES-UHFFFAOYSA-N[4]

-

CAS Number : 101-81-5[5]

The molecular geometry around the central methylene (B1212753) carbon is tetrahedral, with the two phenyl rings adopting a non-planar orientation to minimize steric hindrance.

Physicochemical Properties

This compound is a colorless to pale yellow crystalline solid or liquid with a characteristic pleasant, aromatic odor.[3][6] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 168.23 g/mol | [7] |

| Melting Point | 22-24 °C | [8] |

| Boiling Point | 264 °C | [8] |

| Density | 1.006 g/mL at 25 °C | [8] |

| Solubility in Water | 14 mg/L | [8] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene (B151609), and chloroform. | [3] |

| Flash Point | 130 °C | [7] |

| Refractive Index | 1.577 at 20 °C | [9] |

| Acidity (pKa) | 32.2 | [8] |

Synthesis and Purification

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride, catalyzed by a Lewis acid such as aluminum chloride.[2][8]

Experimental Protocol: Friedel-Crafts Synthesis of this compound

Materials:

-

Anhydrous benzene

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place 2 kg of anhydrous benzene and 10 g of amalgamated aluminum turnings.[7]

-

Heat the benzene to boiling on a steam bath.[7]

-

Turn off the steam and add 500 g of benzyl chloride at a rate that maintains boiling.[7] The evolving hydrogen chloride gas should be appropriately vented or trapped.[7]

-

After the addition is complete (approximately one hour), warm the mixture for an additional 10-15 minutes until the evolution of hydrogen chloride ceases.[7]

-

Cool the reaction mixture and decant the benzene solution from any tarry residue.[7]

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water in a separatory funnel.[7]

-

Dry the benzene solution over anhydrous calcium chloride.[7]

-

Distill off the excess benzene under atmospheric pressure.[7]

-

Fractionally distill the residue under reduced pressure, collecting the fraction boiling at 125–130 °C/10 mm Hg.[7]

-

The resulting product can be further purified by recrystallization from cold ethanol.[10]

Logical Workflow for this compound Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily centered at the methylene bridge, which is activated by the two adjacent phenyl groups.

Oxidation to Benzophenone (B1666685)

This compound can be oxidized to benzophenone. This transformation can be achieved using various oxidizing agents, including potassium dichromate in sulfuric acid or through catalytic oxidation with molecular oxygen over metal catalysts.[6][9]

Experimental Protocol: Catalytic Oxidation of this compound Note: This is a generalized protocol based on literature descriptions.

Materials:

-

This compound

-

Nano-sized Co-Mn catalyst supported on calcined cow bone[9]

-

Acetonitrile (solvent)

-

tert-Butyl hydroperoxide (TBHP) (oxidant)[9]

-

Reaction vessel with a magnetic stirrer and heating mantle

Procedure:

-

To a reaction vessel, add this compound, the Co-Mn catalyst, and acetonitrile.

-

Heat the mixture to 65 °C with stirring.[9]

-

Add tert-butyl hydroperoxide (TBHP) to initiate the oxidation.[9]

-

Maintain the reaction at 65 °C for 24 hours, monitoring the progress by techniques such as gas chromatography (GC).[9]

-

Upon completion, cool the reaction mixture and separate the catalyst by filtration.

-

The solvent and any remaining volatile reagents can be removed under reduced pressure to yield the crude benzophenone, which can be further purified by recrystallization or chromatography.

Halogenation

The methylene protons of this compound can be substituted by halogens, such as bromine, under radical conditions.[6]

Experimental Protocol: Bromination of this compound Note: This is a generalized protocol.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (DCM)[11]

-

AIBN (azobisisobutyronitrile) or UV light (radical initiator)

-

Reaction flask with a reflux condenser

Procedure:

-

Dissolve this compound in CCl₄ or DCM in a reaction flask.

-

Add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude bromothis compound. Further purification can be achieved by chromatography.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its derivatives are known to exhibit a range of biological activities, including antihistaminic, anticholinergic, and anticancer effects.[6]

This compound Derivatives as PPARα/γ Dual Agonists and Wnt/β-catenin Pathway Inhibitors

Recent research has identified chiral this compound derivatives as potent dual partial agonists for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[2][12] These receptors are key regulators of lipid and glucose metabolism, making them important targets for the treatment of metabolic diseases. Furthermore, some of these derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[2]

Signaling Pathway Diagram: Dual Action of this compound Derivatives

Caption: Dual action of this compound derivatives on PPAR and Wnt pathways.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum of this compound is characterized by a singlet for the two methylene protons (CH₂) and a multiplet for the ten aromatic protons.

-

¹³C NMR : The carbon-13 NMR spectrum shows distinct signals for the methylene carbon and the different carbons of the phenyl rings.[4]

-

IR Spectroscopy : The infrared spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=C stretching vibrations of the aromatic rings.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[3] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its prevalence as a core scaffold in numerous biologically active molecules. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity, with a focus on practical experimental protocols and its relevance in drug discovery. The continued exploration of this compound derivatives is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New this compound derivatives as peroxisome proliferator-activated receptor alpha/gamma dual agonists endowed with anti-proliferative effects and mitochondrial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103508838A - Preparation method of this compound compounds - Google Patents [patents.google.com]

- 4. This compound(101-81-5) 13C NMR [m.chemicalbook.com]

- 5. Oxidation of diphenylmethanol to benzophenone | Chemical Education Xchange [chemedx.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4251675A - Preparation of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US5041687A - Bromination process - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

- 12. This compound: Natural Occurrence, Activity and Preparation Method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenylmethane, a fundamental organic compound with significant applications in organic synthesis and medicinal chemistry. This document details its nomenclature, physicochemical properties, and common synthetic procedures.

Nomenclature

The systematic and preferred IUPAC name for this compound is 1,1′-Methylenedibenzene .[1] However, it is also commonly referred to by other names in literature and commerce.

Synonyms:

-

α-Phenyltoluene[2]

The diphenylmethyl group, (C₆H₅)₂CH-, is also known as the benzhydryl group.[1]

Physicochemical Properties

This compound is a colorless to white crystalline solid or colorless liquid with a pleasant aromatic odor.[6][7][8] It is a versatile precursor in the synthesis of various compounds, including luminogens for aggregation-induced emission (AIE) and the polymerization initiator diphenylmethyl potassium (DPMK).[9] The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₁₃H₁₂ | - |

| Molar Mass | 168.239 | g·mol⁻¹ |

| Melting Point | 22 to 24 | °C |

| Boiling Point | 264 | °C |

| Density | 1.006 | g/mL (at 25 °C) |

| Vapor Pressure | <1 | mmHg (at 77 °C) |

| Vapor Density | 5.79 | (vs air) |

| Refractive Index | 1.577 | n20/D |

| pKa | 32.2 | (in DMSO) |

| C-H Bond Dissociation Energy | 340 | kJ/mol |

| Water Solubility | 14 | mg/L |

Data sourced from multiple references.[1][6]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various methods, including the reduction of benzophenone, the reaction of benzene (B151609) with formaldehyde, and from Grignard reagents.[9][10] The most common and industrially significant method is the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride.[1][9]

3.1. Friedel-Crafts Alkylation of Benzene with Benzyl Chloride

This method involves the reaction of benzyl chloride with an excess of benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][9]

Materials and Equipment:

-

5-L flask with a reflux condenser and a dropping funnel

-

Benzene (dried)

-

Benzyl chloride

-

Anhydrous aluminum chloride (or amalgamated aluminum turnings as an alternative catalyst)[11]

-

Calcium chloride

-

Steam bath

-

Ice bath

-

Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

-

In a 5-L flask equipped with a reflux condenser and a dropping funnel, place 2 kg (2.3 L) of dried benzene and 10 g of a suitable catalyst (e.g., amalgamated aluminum turnings).[11]

-

Heat the benzene to boiling using a steam bath.[11]

-

Turn off the steam and add 500 g of benzyl chloride through the dropping funnel at a rate that maintains the boiling of the solution.[11] The reaction can be slow to start; it is advisable to add a small amount of benzyl chloride initially and wait for the evolution of hydrochloric acid to confirm the reaction has begun before adding the remainder.[11]

-

After the addition is complete, allow the reaction mixture to stand for several hours or overnight.

-

Wash the reaction mixture with water to remove the catalyst and any unreacted starting materials.

-

Dry the organic layer with calcium chloride.[11]

-

Distill the benzene at atmospheric pressure using a steam bath.[11]

-

Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 125–130 °C/10 mm Hg.[11]

-

The collected fraction will crystallize upon cooling. The resulting solid is this compound. The yield is typically in the range of 49.5–52.5%.[11]

A modified procedure suggests that the entire reaction can be completed in an ice bath in under 20 minutes without a reflux period, yielding a purer, less colored product.[12]

Visualized Workflow and Pathways

4.1. Synthesis of this compound via Friedel-Crafts Reaction

The following diagram illustrates the workflow for the synthesis of this compound using the Friedel-Crafts alkylation method.

Caption: Workflow for the synthesis of this compound.

4.2. Deprotonation and Resonance Stabilization of this compound

The methylene (B1212753) bridge proton in this compound is notably acidic (pKa = 32.2 in DMSO) due to the resonance stabilization of the resulting carbanion.[6] This property is crucial for its use in further chemical syntheses. The diagram below shows the deprotonation and the delocalization of the negative charge across the two phenyl rings.

Caption: Deprotonation and resonance stabilization of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound [webbook.nist.gov]

- 6. webqc.org [webqc.org]

- 7. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound-synthesis and application_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical Properties of 1,1'-Methylenedibenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1'-methylenedibenzene, also known as diphenylmethane. The information is presented to support research, development, and application activities where this compound is utilized.

Chemical Identity

| Systematic Name | 1,1'-Methylenedibenzene |

| Common Name | This compound |

| CAS Number | 101-81-5[1] |

| Molecular Formula | C₁₃H₁₂[1][2] |

| Molecular Weight | 168.23 g/mol [1] |

| Structure | Two phenyl groups attached to a central methylene (B1212753) bridge. |

Physical Properties

The physical characteristics of 1,1'-methylenedibenzene are summarized in the table below, providing a consolidated reference for laboratory and developmental work.

| Property | Value | Conditions |

| Appearance | Colorless liquid or white solid[3][4] | Standard temperature and pressure |

| Odor | Aromatic, pleasant, described as similar to oranges or floral[2][4] | |

| Melting Point | 22 to 25.4 °C (72 to 77.7 °F; 295 to 298.5 K)[2][3] | |

| Boiling Point | 264 - 264.5 °C (507 - 508.1 °F; 537 - 537.6 K)[2][3] | At 760 mmHg |

| Density | 1.006 g/mL (liquid)[3] | At 20 °C |

| 1.0008 g/cm³ (liquid)[2] | At 26 °C / 4 °C | |

| 1.3421 g/cm³ (solid)[2] | At 10 °C / 4 °C | |

| Solubility | Insoluble in water; Soluble in organic solvents[4] | |

| Vapor Pressure | 0.00821 mmHg[2] | At 25 °C |

| Vapor Density | 5.8 (Air = 1)[2] | |

| Flash Point | 130 °C (266 °F)[2] | Closed cup |

| Refractive Index | 1.57683[2] | At 20 °C/D |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 1,1'-methylenedibenzene are outlined below. These protocols are standard laboratory procedures applicable to this and similar organic compounds.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 1,1'-methylenedibenzene

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry 1,1'-methylenedibenzene is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).[6]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus[7]

-

Small test tube (e.g., Durham tube)[7]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube method)

Procedure (Micro method using a Thiele tube):

-

Sample Preparation: A small amount (a few drops) of liquid 1,1'-methylenedibenzene is placed in a small test tube. A capillary tube, with its sealed end up, is placed inside the test tube containing the liquid.[8]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[7]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat is then removed.

-

Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Density is the mass of a substance per unit volume. For a liquid like 1,1'-methylenedibenzene, this can be determined using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Thermometer

-

Water bath (for temperature control)

Procedure (using a graduated cylinder and balance):

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A specific volume of 1,1'-methylenedibenzene is carefully measured into the graduated cylinder.

-

Mass of Container and Liquid: The total mass of the graduated cylinder containing the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the liquid by its volume.[10] It is crucial to record the temperature at which the measurement is made, as density is temperature-dependent.[10]

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, the expected spectroscopic features of 1,1'-methylenedibenzene are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methylene protons (CH₂) and a multiplet for the ten aromatic protons (phenyl groups).[11]

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methylene carbon and distinct peaks for the carbons of the phenyl rings.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[12]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching from the phenyl rings.

Logical Relationships and Workflows

At present, there are no established, complex signaling pathways or intricate experimental workflows directly centered on 1,1'-methylenedibenzene that would necessitate a detailed graphical representation. The primary utility of this compound lies in its role as a fundamental building block in organic synthesis and as a reference compound.

Should specific workflows be developed, such as in a multi-step synthesis or a metabolic pathway analysis, a flowchart could be generated to illustrate the sequence of events. For instance, a simple synthetic workflow could be represented as:

Caption: A generalized workflow for the synthesis of 1,1'-methylenedibenzene.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C13H12 | CID 7580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. vaia.com [vaia.com]

- 11. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzene, 1,1'-methylenebis[4-isocyanato- [webbook.nist.gov]

Acidity and pKa of diphenylmethane's methylene bridge

An In-depth Technical Guide on the Acidity and pKa of Diphenylmethane's Methylene (B1212753) Bridge

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the acidity and pKa of the methylene bridge in this compound. The unique acidic character of these protons, unusual for a simple hydrocarbon, is a consequence of the significant resonance stabilization of the corresponding conjugate base, the diphenylmethyl anion. This document synthesizes theoretical principles with experimental data and methodologies, offering a valuable resource for professionals in organic chemistry, medicinal chemistry, and materials science. Key quantitative data are presented in a structured format, and detailed experimental protocols for pKa determination are outlined.

Introduction

This compound, a fundamental aromatic hydrocarbon, consists of two phenyl groups linked by a methylene bridge. While hydrocarbons are typically considered non-acidic, the protons on the methylene bridge of this compound exhibit notable acidity. This property is critical in various synthetic applications where this compound serves as a precursor for the generation of the diphenylmethyl carbanion, a potent nucleophile. Understanding the factors governing this acidity and the precise pKa value is essential for reaction design, mechanistic studies, and the development of novel chemical entities.

The acidity of the methylene C-H bond is attributed to the weakness of this bond, which has a bond dissociation energy of approximately 340 kJ/mol (82 kcal/mol)[1]. This is considerably lower than the C-H bond dissociation energies in alkanes like propane (B168953) (around 413 kJ/mol)[1]. The primary factor contributing to this reduced bond strength and the resulting acidity is the ability of the conjugate base to delocalize the negative charge across both phenyl rings through resonance.

Resonance Stabilization of the Diphenylmethyl Anion

The deprotonation of this compound by a strong base results in the formation of the diphenylmethyl anion. The stability of this carbanion is the driving force for the acidity of the methylene protons. The negative charge on the central carbon atom is not localized; instead, it is delocalized into the π-systems of the two adjacent phenyl rings. This delocalization can be represented by several resonance structures, which collectively contribute to the overall stability of the anion.

The resonance delocalization effectively disperses the negative charge, making the conjugate base more stable and, consequently, the parent this compound more acidic than hydrocarbons lacking such stabilizing features.

Caption: Deprotonation and resonance stabilization of the diphenylmethyl anion.

Quantitative pKa Data

The pKa of this compound has been determined in various non-aqueous solvents, as its extremely weak acidity makes measurement in water impractical. The most commonly cited value is in dimethyl sulfoxide (B87167) (DMSO), a solvent that can support the existence of the resulting carbanion.

| Compound | pKa Value | Solvent | Temperature (°C) | Reference(s) |

| This compound | 32.2 | DMSO | Not Specified | [1] |

| This compound | 33.4 | Not Specified | Not Specified | [2] |

Experimental Protocols for pKa Determination

The determination of the pKa for a very weak carbon acid like this compound requires specialized techniques, as conventional aqueous titration methods are unsuitable. The primary methods employed are spectroscopic, particularly Nuclear Magnetic Resonance (NMR), and computational chemistry.

pKa Determination by NMR Spectroscopy

NMR spectroscopy is a powerful method for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of the solution's basicity.[3][4][5][6]

Principle: The chemical shift of a nucleus is sensitive to its electronic environment. Upon deprotonation, the electronic environment of nuclei near the site of charge localization changes, leading to a shift in their resonance frequency. For this compound, the chemical shifts of the methylene protons and the carbons of the phenyl rings will be affected. By titrating the compound with a strong base in a suitable solvent (like DMSO) and recording the NMR spectra at various points, a sigmoidal plot of chemical shift versus the base concentration (or a related basicity scale) can be generated. The inflection point of this curve corresponds to the pKa of the compound.[6][7]

Detailed Methodology (Hypothetical for this compound):

-

Sample Preparation:

-

Prepare a series of NMR samples of this compound at a constant concentration (e.g., 0.05 M) in deuterated DMSO (DMSO-d6).

-

To each sample, add a precise amount of a strong, non-nucleophilic base. A suitable base would be potassium tert-butoxide or sodium hydride. The concentration of the base should span a range that covers the expected pKa value.

-

Include an internal standard with a chemical shift that is insensitive to the basicity of the medium, such as tetramethylsilane (B1202638) (TMS), for accurate referencing.

-

-

NMR Data Acquisition:

-

Acquire high-resolution ¹H and ¹³C NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

For each spectrum, determine the chemical shift of the methylene protons (or the methylene carbon).

-

Plot the measured chemical shift (δ) against the logarithm of the base concentration or a calibrated basicity function (H_) for the solvent system.

-

Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pKa is the point where the chemical shift is halfway between the values for the fully protonated and fully deprotonated species.

-

Computational pKa Determination

In silico methods, particularly those based on quantum chemistry, have become increasingly reliable for predicting pKa values.[8][9][10][11]

Principle: The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction. Computational methods can calculate the energies of the protonated (this compound) and deprotonated (diphenylmethyl anion) species, allowing for the determination of ΔG.

Detailed Methodology:

-

Molecular Modeling:

-

Construct the 3D structures of this compound and its conjugate base, the diphenylmethyl anion.

-

Perform geometry optimization for both structures using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a sufficiently large basis set (e.g., 6-311+G(d,p)).[10][12]

-

-

Solvation Effects:

-

Since pKa is a solution-phase property, the effect of the solvent must be included. This is typically done using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which represents the solvent as a continuous dielectric medium.[10][12] The solvent should be set to DMSO to match experimental data.

-

-

Energy Calculations:

-

Calculate the Gibbs free energies of the optimized structures in the simulated solvent.

-

The Gibbs free energy change for the deprotonation reaction in solution (ΔG_sol) can be calculated.

-

-

pKa Calculation:

-

The pKa is calculated using the following equation: pKa = ΔG_sol / (2.303 * RT) where R is the gas constant and T is the temperature.

-

This direct approach can be refined using thermodynamic cycles that involve gas-phase calculations and solvation energies of all species, including the proton.[11]

-

Caption: Experimental workflows for pKa determination.

Conclusion

The methylene bridge protons of this compound exhibit significant acidity for a hydrocarbon, with a pKa of approximately 32.2 in DMSO. This property is a direct result of the extensive resonance stabilization of the diphenylmethyl anion, where the negative charge is delocalized across the two phenyl rings. The determination of the pKa for such a weak acid requires specialized experimental techniques like NMR spectroscopy or reliable computational methods. A thorough understanding of the acidity and pKa of this compound is crucial for its application in organic synthesis and for the design of molecules with similar structural motifs in drug development and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 13 C NMR as an analytical tool for the detection of carbonic acid and pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifescienceglobal.com [lifescienceglobal.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diva-portal.org [diva-portal.org]

- 10. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bond Dissociation Energy of the Benzylic C-H in Diphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzylic C-H bond dissociation energy (BDE) in diphenylmethane, a fundamental parameter crucial for understanding its reactivity and for applications in medicinal chemistry and material science. This document details the accepted quantitative values, outlines the primary experimental methodologies for its determination, and presents logical workflows for its measurement and calculation.

Quantitative Data Summary

The bond dissociation energy of the benzylic C-H bond in this compound is a critical measure of the energy required to break this bond homolytically, yielding a diphenylmethyl radical and a hydrogen atom. The stability of the resulting resonance-stabilized diphenylmethyl radical significantly influences this value.

| Parameter | Value (kcal/mol) | Value (kJ/mol) | Method | Reference |

| Benzylic C-H Bond Dissociation Energy | 82 | 340 | Not Specified | [1] |

| Calculated Benzylic C-H BDE* | 84.5 ± 2.2 | 353.5 ± 9.2 | Thermochemical Cycle | See Section 3 |

*Calculated using the gas-phase enthalpies of formation of this compound, the diphenylmethyl radical, and a hydrogen atom from the NIST WebBook. See Section 3 for details.

Experimental Protocols for BDE Determination

Several experimental techniques can be employed to determine the bond dissociation energy of the benzylic C-H bond in this compound. The primary methods include photoacoustic calorimetry, laser flash photolysis, and shock tube pyrolysis.

Photoacoustic Calorimetry (PAC)

Photoacoustic calorimetry is a powerful technique for measuring the enthalpy of reactions in solution, including bond homolysis. The method relies on detecting the pressure wave generated by the thermal expansion of the solvent following a light-induced reaction.

Detailed Hypothetical Protocol for this compound:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., benzene (B151609) or carbon tetrachloride) with a known concentration.

-

Add a photochemical initiator that can abstract a hydrogen atom upon photolysis, such as di-tert-butyl peroxide or benzophenone. The concentration of the initiator should be optimized to ensure efficient hydrogen abstraction from this compound.

-

A non-reactive, optically matched reference solution that absorbs light but does not undergo a chemical reaction is also prepared to calibrate the instrument.

-

-

Instrumentation and Setup:

-

A pulsed laser with a wavelength appropriate for the excitation of the photochemical initiator is used (e.g., a Nd:YAG laser at 355 nm for benzophenone).

-

The sample is placed in a temperature-controlled photoacoustic cell equipped with a sensitive microphone or piezoelectric transducer to detect the pressure wave.

-

The signal from the transducer is amplified and recorded by a digital oscilloscope.

-

-

Data Acquisition:

-

The laser is pulsed, and the resulting photoacoustic waveform from the sample and reference solutions is recorded.

-

The amplitude of the photoacoustic signal is proportional to the heat released in the reaction.

-

The time-resolved signal provides information about the kinetics of the heat release.

-

-

Data Analysis:

-

The enthalpy of the hydrogen abstraction reaction is determined by comparing the photoacoustic signal from the this compound solution to that of the reference solution.

-

The BDE of the benzylic C-H bond can then be calculated using the known BDE of the O-H bond formed in the initiator radical (e.g., tert-butanol) and the measured enthalpy of the reaction.

-

Laser Flash Photolysis (LFP)

Laser flash photolysis is a technique used to generate transient species, such as radicals, and to study their subsequent reactions. By monitoring the kinetics of the formation and decay of the diphenylmethyl radical, information about the C-H bond cleavage can be obtained.

General Methodology:

-

A solution of this compound and a photosensitizer is irradiated with a short, intense laser pulse, leading to the formation of the diphenylmethyl radical.

-

A second, weaker light beam is passed through the sample to monitor the change in absorbance at a wavelength characteristic of the diphenylmethyl radical (around 330-360 nm).

-

The time-resolved absorbance data allows for the determination of the rate constants for the radical's formation and decay.

-

By studying the temperature dependence of the rate constants, the activation energy for the hydrogen abstraction can be determined, which is related to the bond dissociation energy.

Shock Tube Pyrolysis

Shock tubes are used to study gas-phase reactions at high temperatures and pressures. By rapidly heating a mixture of this compound and a carrier gas, the pyrolysis (thermal decomposition) of this compound can be initiated.

General Methodology:

-

A mixture of this compound, a carrier gas (e.g., argon), and a reference compound with a known decomposition rate is introduced into the shock tube.

-

A shock wave is generated, rapidly heating the gas mixture to a high temperature (typically >1000 K).

-

The concentrations of the reactants and products are monitored over time using techniques such as mass spectrometry or laser absorption spectroscopy.

-

By analyzing the product distribution and the kinetics of this compound decomposition, a detailed chemical kinetic model can be developed, from which the C-H bond dissociation energy can be inferred.

Thermochemical Cycle for BDE Calculation

The bond dissociation energy can also be calculated using the standard enthalpies of formation (ΔHf°) of the reactants and products.

BDE = ΔHf°(Diphenylmethyl radical) + ΔHf°(H atom) - ΔHf°(this compound)

| Species | ΔHf° (gas, 298.15 K) (kcal/mol) | ΔHf° (gas, 298.15 K) (kJ/mol) | Reference |

| This compound | 33.9 ± 0.4 | 141.8 ± 1.7 | NIST WebBook |

| Diphenylmethyl radical | 66.5 ± 2.1 | 278.2 ± 8.8 | NIST WebBook |

| Hydrogen atom | 52.1 | 218.0 | NIST WebBook |

Using these values: BDE = (66.5 ± 2.1) + 52.1 - (33.9 ± 0.4) = 84.7 ± 2.5 kcal/mol BDE = (278.2 ± 8.8) + 218.0 - (141.8 ± 1.7) = 354.4 ± 10.5 kJ/mol

Visualizations

Caption: General experimental workflow for BDE determination using Photoacoustic Calorimetry.

Caption: Thermochemical cycle for calculating the benzylic C-H BDE of this compound.

References

Spectroscopic Analysis of Diphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for diphenylmethane (C₁₃H₁₂), a fundamental aromatic hydrocarbon building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct and complementary information.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the phenyl and methylene (B1212753) protons, respectively.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.27 | t, J = 8.0 Hz | 4H | meta-H of phenyl rings |

| ~7.19 | m | 6H | ortho- & para-H of phenyl rings |

| ~3.97 | s | 2H | CH₂ (methylene bridge) |

Note: Data acquired in CDCl₃ at 500 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).[1]

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~141.3 | C (quaternary, ipso) |

| ~129.1 | CH (ortho) |

| ~128.6 | CH (meta) |

| ~126.2 | CH (para) |

| ~42.1 | CH₂ (methylene bridge) |

Note: Data acquired in CDCl₃ at 125 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.2 ppm).[1]

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

-

Instrumentation: Spectra are typically recorded on a 500 MHz NMR spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1]

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used. All peaks should be integrated, and the spectral window should typically cover from -1 ppm to 9 ppm.[3]

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. The spectral window is generally set from -10 ppm to 180 ppm.[3]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorptions for C-H bonds in aromatic and aliphatic systems, as well as C=C bonds in the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch (CH₂) |

| 1600, 1495, 1450 | Strong | Aromatic C=C ring stretching |

| 700 - 800 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: Data is typically acquired from a neat sample or as a solution in a suitable solvent like CCl₄ or CS₂.[4]

Experimental Protocol: IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of this compound is as follows:

-

Sample Preparation:

-

Neat Liquid: As this compound is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: A dilute solution of this compound in a solvent that has minimal interference in the regions of interest (e.g., carbon tetrachloride or carbon disulfide) can be prepared and placed in a liquid sample cell.[4]

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the salt plates (and solvent, if used) is first collected. Then, the sample spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[5]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Baseline correction may be applied if necessary.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 168 | 100 | [C₁₃H₁₂]⁺˙ (Molecular Ion) |

| 167 | 86.6 | [C₁₃H₁₁]⁺ (Loss of H) |

| 165 | 28.5 | [C₁₃H₉]⁺ (Loss of H₂) |

| 152 | 16.7 | [C₁₂H₈]⁺˙ (Fluorenyl cation precursor) |

| 91 | 16.7 | [C₇H₇]⁺ (Tropylium ion) |

Note: Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.[6][7]

Experimental Protocol: Mass Spectrometry (GC-MS)

A general protocol for obtaining an EI mass spectrum of this compound using GC-MS is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).[5]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source is used.

-

Gas Chromatography (GC) Conditions:

-

Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to ensure volatilization (e.g., 250-280°C).[5]

-

Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate.[5]

-

Column: A non-polar capillary column is typically employed.[5]

-

Oven Program: The oven temperature is ramped to ensure separation of components and elution of the compound of interest.[5]

-

-

Mass Spectrometry (MS) Conditions:

-

Data Acquisition and Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum for that peak is then extracted to identify the molecular ion and major fragment ions.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Structural Versatility of Diphenylmethane: An In-depth Guide to its Crystal Structure and Conformational Dynamics

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure and conformational behavior of diphenylmethane, a fundamental scaffold in organic and medicinal chemistry. By integrating crystallographic data, solution-phase NMR studies, and computational analysis, this document offers a thorough understanding of the molecule's structural landscape, which is critical for its application in drug design and materials science.

Introduction to this compound

This compound, with the chemical formula (C₆H₅)₂CH₂, consists of a central methane (B114726) carbon atom to which two phenyl rings are attached.[1] This seemingly simple aromatic hydrocarbon exhibits complex conformational behavior, adopting different shapes in the solid state versus in solution or the gas phase.[2][3] Understanding these conformational preferences is paramount for predicting molecular interactions and designing derivatives with specific biological or material properties.

Conformational Analysis: A Tale of Two Phases

The conformation of this compound is primarily defined by the torsion angles of its two phenyl rings relative to the central methylene (B1212753) bridge. The molecule's flexibility allows it to adopt various conformations, with the most stable arrangements dictated by the surrounding environment.

Solid-State Conformation: An Asymmetric Helical Structure

In the crystalline state, this compound adopts a well-defined, asymmetric conformation.[3] X-ray diffraction studies have revealed that the molecule crystallizes in a monoclinic system, space group P2₁/c.[3] The packing forces within the crystal lattice compel the phenyl rings into a helical arrangement with distinct twist angles.[3] This solid-state structure is significantly different from the average conformation observed in solution.[2]

Solution-Phase and Gas-Phase Conformation: A Symmetric "Gable" Form

In contrast to the rigid solid-state structure, this compound in solution exhibits conformational flexibility.[2] Studies utilizing nuclear magnetic resonance (NMR) spectroscopy in a nematic liquid crystalline solvent have shown that the conformational distribution is centered on a symmetric, "gable-like" conformation.[2] In this form, the two phenyl rings are twisted in opposite directions to a similar degree. Theoretical calculations for an isolated molecule in the gas phase corroborate these findings, suggesting that in the absence of crystal packing forces, a symmetric conformation is energetically favored.[2][4]

Quantitative Structural Data

The following tables summarize the key quantitative data regarding the crystal structure and conformational preferences of this compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.875(11) Å |

| b | 6.220(12) Å |

| c | 20.232(19) Å |

| β | 119.89(9)° |

| Volume | 969.8 ų |

| Z | 4 |

| Temperature | -70 °C |

Data obtained from single-crystal X-ray diffraction analysis.[3]

Table 2: Comparative Conformational and Geometric Data

| Parameter | Solid State (X-ray) | Solution (NMR) | Theoretical (Gas Phase) |

| Phenyl Ring Twist Angle 1 (τ₁) | 63.9° | 56.5 ± 0.5° | ~57.0° |

| Phenyl Ring Twist Angle 2 (τ₂) | 71.1° | 56.5 ± 0.5° | ~57.0° |

| Central C-C-C Bond Angle | 112.5° | Not directly measured | Not specified |

| Conformation Symmetry | Asymmetric (Helical) | Symmetric (Gable) | Symmetric (Gable) |

Solid-state data from[3]; Solution and Theoretical data from[2].

Experimental Protocols

The structural and conformational data presented herein are derived from a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction.[3]

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction were grown.

-

Data Collection: A selected crystal was mounted on a goniometer and cooled to -70 °C. X-ray diffraction data were collected using a four-circle diffractometer.

-

Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined to yield the final atomic positions, bond lengths, and bond angles.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy in a Liquid Crystalline Solvent

The conformational distribution of this compound in solution was determined by analyzing the proton NMR spectrum of a deuterated isotopologue in a nematic liquid crystal solvent.[2]

Methodology:

-

Sample Preparation: A sample of this compound-d₃ was dissolved in the nematic liquid crystalline solvent ZLI 1132.

-

NMR Data Acquisition: Deuterium-decoupled proton NMR spectra were acquired at 200 MHz. The anisotropic environment of the liquid crystal allows for the measurement of residual dipolar couplings (Dij) between protons.

-

Conformational Analysis: The experimentally determined dipolar couplings were used to test various models for the conformational distribution generated by the rotation of the two phenyl rings. This analysis revealed a probability distribution centered on the symmetric gable conformation.[2]

Computational Chemistry

Theoretical calculations were employed to predict the lowest energy conformation of an isolated this compound molecule, simulating its gas-phase behavior.[4]

Methodology:

-

Molecular Modeling: A digital model of the this compound molecule was constructed.

-

Energy Minimization: Quantum chemistry calculations, such as Density Functional Theory (DFT), were performed to calculate the potential energy surface as a function of the phenyl ring torsion angles.[7]

-

Conformational Prediction: The geometry corresponding to the global energy minimum on the potential energy surface was identified as the most stable conformation.

Visualizations of Structural Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the structural analysis of this compound.

Caption: Conformational dichotomy of this compound.

Caption: Crystal structure determination workflow.

Conclusion

The structural analysis of this compound reveals a fascinating interplay between intramolecular energetics and intermolecular forces. While the isolated molecule prefers a symmetric, gable-like conformation, crystal packing induces a distinct, asymmetric helical structure. This detailed understanding of this compound's conformational landscape, supported by robust experimental and computational data, provides a critical foundation for the rational design of its derivatives in various applications, from pharmaceuticals to advanced materials.

References

- 1. Structure and Medicinal Uses of this compound, Triphenylmethane and Their Derivatives | Pharmaguideline [pharmaguideline.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. This compound and diphenyl ether experimental conformations and...: Ingenta Connect [ingentaconnect.com]

The Enigmatic Presence of Diphenylmethane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethane, a simple aromatic hydrocarbon, has been identified as a natural constituent of certain plant species. While its presence is not widespread, its discovery in common food crops such as potato (Solanum tuberosum) and soybean (Glycine max) warrants a deeper investigation into its biosynthesis, physiological role, and potential pharmacological significance. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants. It details hypothetical biosynthetic pathways, outlines experimental protocols for its extraction and quantification, and discusses its known biological activities, offering a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Introduction

This compound consists of a methane (B114726) molecule where two hydrogen atoms are substituted by phenyl groups. While extensively used in industrial chemical synthesis, its natural occurrence is less documented. The VCF (Volatile Compounds in Food) database reports the presence of this compound in potato (Solanum tuberosum L.) and soybean (Glycine max L. merr.)[1]. This discovery opens up avenues for research into its biosynthetic origins, its ecological and physiological functions within the plant, and its potential as a bioactive compound or a precursor for drug development. This guide aims to consolidate the available information and provide a framework for future research in this nascent field.

Natural Occurrence and Quantitative Data

The identification of this compound in potatoes and soybeans has been primarily through the analysis of their volatile organic compounds (VOCs). However, to date, specific quantitative data on the concentration of this compound in various plant tissues remains largely unpublished in peer-reviewed literature. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of this compound in Solanum tuberosum

| Plant Tissue | Variety | Growth Conditions | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Tuber | |||||

| Leaves | |||||

| Stem | |||||

| Roots |

Table 2: Quantitative Analysis of this compound in Glycine max

| Plant Tissue | Variety | Growth Conditions | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Seeds | |||||

| Leaves | |||||

| Stem | |||||

| Roots |

Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants has not been elucidated. However, based on the known metabolic pathways in plants, a putative pathway can be proposed originating from the phenylpropanoid pathway. The initial step is the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway[2][3][4][5][6].

The subsequent steps are hypothetical and would involve the formation of a C-C bond between two aromatic rings, a reaction type for which various enzymes exist in plants[7][8][9][10]. One plausible route could involve the condensation of two C6-C1 units derived from cinnamic acid. This could potentially proceed through intermediates such as benzaldehyde (B42025) and a benzyl-activated derivative (e.g., benzyl-CoA or a phosphorylated equivalent).

Below is a diagram illustrating a proposed biosynthetic pathway for this compound.

Biological Activities

While this compound itself has limited reported biological activities from plant sources, several naturally occurring derivatives, particularly brominated diphenylmethanes from red algae, exhibit significant bioactivities. These activities include enzyme inhibition, cytotoxicity, and antioxidant effects[11][12]. The core this compound scaffold is also present in numerous synthetic compounds with a wide range of pharmacological applications, including antihistaminic, anticholinergic, and CNS-active drugs. The natural occurrence of the parent compound in edible plants suggests that it and its potential metabolites could have as-yet-undiscovered biological roles.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, identification, and quantification of this compound from plant tissues. These protocols are based on established methods for the analysis of volatile and semi-volatile compounds in potatoes and soybeans and can be optimized for this compound.

Extraction of this compound

Objective: To extract this compound from plant tissues for subsequent analysis.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles

This method is suitable for the analysis of volatile compounds and requires minimal sample preparation.

-

Materials:

-

Fresh plant tissue (e.g., potato tuber, soybean seeds)

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps (B75204) and septa

-

Grinder or mortar and pestle

-

Saturated NaCl solution

-

Water bath or heating block

-

-

Protocol:

-

Homogenize a known weight (e.g., 5 g) of fresh plant tissue.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a known volume of saturated NaCl solution (e.g., 5 mL) to enhance the release of volatiles.

-

Immediately seal the vial with the screw cap and septum.

-

Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) in a water bath or heating block.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

-

Method 2: Solvent Extraction for Semi-Volatiles

This method is suitable for extracting a broader range of compounds, including semi-volatiles.

-

Materials:

-

Freeze-dried and powdered plant tissue

-

Extraction solvent (e.g., dichloromethane, hexane, or ethyl acetate)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Anhydrous sodium sulfate

-

Glass vials

-

-

Protocol:

-

Weigh a precise amount of powdered plant material (e.g., 10 g).

-

Soxhlet Extraction: Place the sample in a cellulose (B213188) thimble and extract with the chosen solvent for a defined period (e.g., 6 hours).

-

Ultrasonic Extraction: Suspend the sample in the solvent (e.g., 100 mL) and sonicate for a set time (e.g., 3 x 20 minutes).

-

Filter the extract and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under reduced pressure.

-

Transfer the concentrated extract to a glass vial for GC-MS or HPLC analysis.

-

References